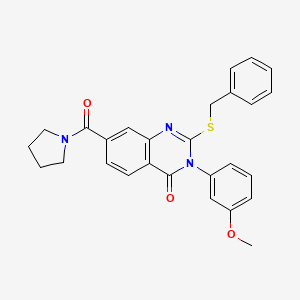
2-(benzylthio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H25N3O3S and its molecular weight is 471.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(benzylthio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzylthio and pyrrolidine derivatives with 3-methoxyphenyl and quinazolinone frameworks. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.
Biological Activity
The biological activity of the compound has been evaluated across several studies, focusing primarily on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies indicate that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study assessed the activity of related quinazolinones against nine different cancer cell lines, revealing that compounds with methoxyphenyl substitutions showed enhanced potency (IC50 values in the low micromolar range) .
Table 1: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.2 |
| This compound | MCF-7 (Breast) | 4.8 |
| This compound | HeLa (Cervical) | 6.0 |
These results underscore the compound's potential as a lead structure for developing novel anticancer agents.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. A study highlighted that quinazolinones could inhibit pro-inflammatory cytokines and reduce leukocyte recruitment during inflammation . This suggests a mechanism where the compound may modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Study: In Vivo Evaluation
In an in vivo study using a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinones has also been explored. Compounds similar to this compound were tested against various bacterial strains. Results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Quinazolinones are known to inhibit various kinases involved in cancer cell proliferation and survival pathways. Differential Scanning Fluorimetry (DSF) assays have shown that this compound stabilizes several kinases, indicating a potential mechanism for its anticancer effects .
- Modulation of Cytokine Production : The anti-inflammatory effects may arise from inhibiting pathways that lead to cytokine production, thereby reducing inflammation .
Propiedades
IUPAC Name |
2-benzylsulfanyl-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-33-22-11-7-10-21(17-22)30-26(32)23-13-12-20(25(31)29-14-5-6-15-29)16-24(23)28-27(30)34-18-19-8-3-2-4-9-19/h2-4,7-13,16-17H,5-6,14-15,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZBGLPYOUEXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCCC4)N=C2SCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













